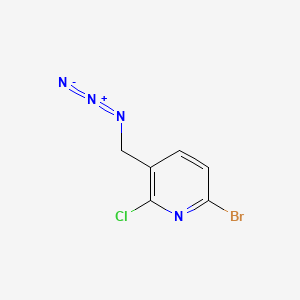
3-(Azidomethyl)-6-bromo-2-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azidomethyl)-6-bromo-2-chloropyridine is a heterocyclic organic compound that contains azido, bromo, and chloro substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-6-bromo-2-chloropyridine typically involves the introduction of the azido group into a pre-functionalized pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative is reacted with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)-6-bromo-2-chloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF or DMSO.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from the reduction of the azido group.
Scientific Research Applications
3-(Azidomethyl)-6-bromo-2-chloropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)-6-bromo-2-chloropyridine depends on the specific application and the chemical reactions it undergoes. For example, in bioorthogonal chemistry, the azido group can react with alkyne-functionalized molecules via the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and does not interfere with other biological processes, making it useful for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Azidomethyl)-3-methyloxetane
- 3,3-Bis(azidomethyl)oxetane
- 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole
Uniqueness
3-(Azidomethyl)-6-bromo-2-chloropyridine is unique due to the presence of both bromo and chloro substituents on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. Additionally, the azido group provides versatility in forming various derivatives through cycloaddition and substitution reactions.
Properties
Molecular Formula |
C6H4BrClN4 |
|---|---|
Molecular Weight |
247.48 g/mol |
IUPAC Name |
3-(azidomethyl)-6-bromo-2-chloropyridine |
InChI |
InChI=1S/C6H4BrClN4/c7-5-2-1-4(3-10-12-9)6(8)11-5/h1-2H,3H2 |
InChI Key |
XYNFXABYGHMQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CN=[N+]=[N-])Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















